Ethyl 4-chloro-1,2-oxazole-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6ClNO3 |
|---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
ethyl 4-chloro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-6(9)5-4(7)3-11-8-5/h3H,2H2,1H3 |
InChI Key |
UDNVJJWBXGYBND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Ethyl 4 Chloro 1,2 Oxazole 3 Carboxylate and Its Derivatives
Direct Synthesis Approaches to Ethyl 4-chloro-1,2-oxazole-3-carboxylate
The direct synthesis of this compound involves the strategic construction of the isoxazole (B147169) ring with the simultaneous or sequential introduction of the chloro and ethyl carboxylate functionalities at the C4 and C3 positions, respectively. Key methodologies are centered around cyclization reactions that form the N-O bond and the heterocyclic framework.
Cyclization Reactions for 1,2-Oxazole Ring Formation
The formation of the 1,2-oxazole ring is the cornerstone of the synthesis. The two primary pathways for this construction are the 1,3-dipolar cycloaddition of nitrile oxides and the condensation of a three-carbon component with a hydroxylamine (B1172632) derivative. researchgate.net The incorporation of a chlorine atom at the 4-position can be achieved either by using a chlorinated precursor or by direct halogenation of the formed isoxazole ring.
The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely used method for constructing 3,5-disubstituted isoxazoles. organic-chemistry.org Nitrile oxides are typically generated in situ from precursors such as hydroximoyl halides (halogenoximes) via base-promoted dehydrohalogenation or from primary nitro compounds. nuph.edu.uaorgsyn.org
To synthesize the target molecule via this route, one could hypothetically react a nitrile oxide bearing an ethyl carboxylate group (e.g., ethyl 2-cyano-2-oxoacetate oxime) with a chlorinated alkyne. The regioselectivity of the cycloaddition is crucial for ensuring the correct placement of the substituents. A general scheme for this approach is outlined below.
Table 1: Nitrile Oxide Cycloaddition Strategy
| Reactant A | Reactant B | Key Features |
|---|---|---|
| Ethoxycarbonylnitrile Oxide | Chloroalkyne | Introduces the ester at C3 and chloro group at C4. |
This method's success is contingent on the availability and stability of the required precursors and the regiochemical outcome of the cycloaddition.
A classical and effective method for isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with hydroxylamine hydrochloride. reddit.com The reaction proceeds via initial condensation to form an oxime, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.
For the synthesis of this compound, a suitable three-carbon precursor would be a chlorinated β-keto ester, such as ethyl 2-chloro-3-oxobutanoate. The reaction with hydroxylamine would lead to the formation of the desired 4-chloro-1,2-oxazole ring system with the ethyl carboxylate group already in place at the C3 position.
Reaction Scheme: Condensation with Hydroxylamine
Note: The substituent at the 5-position depends on the R-group of the β-keto ester.
This approach offers a straightforward route provided the appropriately substituted 1,3-dicarbonyl precursor is accessible.
The introduction of a chlorine atom at the C4 position of the isoxazole ring is a critical step. This can be accomplished through two main strategies: direct halogenation of a pre-formed isoxazole or by using chlorinated starting materials in a cyclization reaction.
Direct Halogenation: Isoxazoles can undergo electrophilic aromatic substitution, with the C4 position being the most susceptible to attack. nih.gov Therefore, treating a precursor like ethyl 1,2-oxazole-3-carboxylate with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) could directly yield the desired 4-chloro product.
Electrophilic Cyclization: A highly efficient method for producing 4-haloisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgmdpi.com In this approach, reaction of the oxime precursor with a halogenating agent like iodine monochloride (ICl) or bromine (Br₂) induces cyclization to form the 3,5-disubstituted 4-haloisoxazole directly. organic-chemistry.orgmdpi.com To apply this to the target molecule, an alkynone bearing an ethyl ester group at the appropriate position would be required.
From Isoxazolones: 5-Chloroisoxazoles can be synthesized from isoxazol-5(4H)-ones by treating them with phosphorus oxychloride (POCl₃). researchgate.net Similarly, 5-chloroisoxazole-4-carbonyl chlorides can be prepared from isoxazolones via a Vilsmeier-Haack type reaction followed by radical chlorination. biointerfaceresearch.com These methods highlight the use of POCl₃ for chlorination during heterocycle synthesis.
Table 2: Comparison of Halogenation Methods
| Method | Reagent Example | Substrate | Key Advantage |
|---|---|---|---|
| Direct Electrophilic Substitution | N-Chlorosuccinimide (NCS) | Ethyl 1,2-oxazole-3-carboxylate | Utilizes a readily available precursor. |
| Electrophilic Cyclization | Iodine Monochloride (ICl) | 2-Alkyn-1-one O-methyl oxime | High efficiency and regioselectivity for C4 halogenation. organic-chemistry.org |
Esterification and Carboxylate Group Introduction at Position 3
The ethyl carboxylate group at the C3 position is a key feature of the target molecule. Its introduction is typically designed into the synthesis from the start, rather than being a late-stage addition.
One general method for preparing 4-isoxazolecarboxylic esters involves the reaction of an enamino ester with a primary nitro compound in the presence of phosphorus oxychloride. orgsyn.org For instance, reacting ethyl β-pyrrolidinocrotonate with 1-nitropropane (B105015) and POCl₃ yields ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. orgsyn.org Adapting this methodology with appropriately chlorinated precursors could provide a route to the target compound.
Alternatively, if the synthetic route leads to 4-chloro-1,2-oxazole-3-carboxylic acid, the final step would be a standard esterification. This can be achieved through methods such as Fischer esterification (refluxing in ethanol (B145695) with a catalytic amount of strong acid) or by converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol.
Derivatization and Functionalization of the 1,2-Oxazole Core
This compound is a versatile intermediate, with the chloro group, the ester function, and the isoxazole ring itself all amenable to further chemical modification.
The ethyl ester at position 3 can be readily manipulated. Alkaline hydrolysis converts the ester into the corresponding carboxylic acid, which can then be coupled with amines to form a diverse range of amides. nih.gov This functionalization is a common strategy in medicinal chemistry to explore structure-activity relationships.
The chlorine atom at the C4 position serves as a handle for introducing further complexity. Although less reactive than chloro-substituents on other aromatic systems, it can potentially participate in nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. organic-chemistry.org This allows for the attachment of various aryl, heteroaryl, or alkyl groups at the C4 position.
The isoxazole ring itself can undergo transformative reactions. A notable reaction is the reductive ring opening, often mediated by catalytic hydrogenation or reagents like molybdenum hexacarbonyl. This process can convert the isoxazole into an enamine intermediate, which can then be cyclized to form different heterocyclic systems, such as 4-pyridones. Furthermore, certain substituted chloroisoxazoles are known to isomerize into highly reactive 2H-azirine derivatives under catalysis, providing access to a different class of compounds. researchgate.netbiointerfaceresearch.com
Table 3: Potential Derivatization Reactions
| Functional Group | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| C3-Ethyl Ester | Hydrolysis | NaOH or KOH | 4-Chloro-1,2-oxazole-3-carboxylic acid |
| C3-Ethyl Ester | Amidation (via acid) | Amine, Coupling Agent | 4-Chloro-1,2-oxazole-3-carboxamide |
| C4-Chloro | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Ethyl 4-aryl-1,2-oxazole-3-carboxylate |
| 1,2-Oxazole Ring | Reductive Ring Opening | Mo(CO)₆ / H₂O | Enamine intermediates, Pyridones |
Modifications at the Ethyl Carboxylate Moiety
The ethyl carboxylate group at the C-3 position is a key handle for synthetic manipulation. Standard transformations of this ester group can be employed to introduce new functional groups and extend the molecular scaffold.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using sodium hydroxide. This transformation is fundamental, as the resulting carboxylic acid is a precursor for numerous other functional groups.
Amide Formation: The carboxylic acid can be coupled with various amines to form amides. This reaction is typically facilitated by activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This allows for the introduction of a wide variety of substituents through the amine component. nih.gov Alternatively, direct conversion from the ester to an amide can be achieved by heating with an amine, although this often requires more forcing conditions. khanacademy.org
Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group). This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The resulting alcohol provides another point for further functionalization, such as conversion to halides or ethers.
Table 1: Examples of Reactions at the Ethyl Carboxylate Moiety
| Transformation | Reagents and Conditions | Product Functional Group | Reference Example |
|---|---|---|---|
| Hydrolysis | NaOH, H₂O/EtOH, heat | Carboxylic Acid | Hydrolysis of heterocyclic esters nih.gov |
| Amide Formation (from acid) | 1. NaOH, H₂O 2. Amine (R-NH₂), EDC, DMAP, CH₂Cl₂ | Amide (-C(O)NHR) | Synthesis of isoxazole-carboxamides nih.gov |
| Reduction | LiAlH₄, THF, 0 °C to r.t. | Primary Alcohol (-CH₂OH) | Standard ester reduction methodology |
Introduction of Substituents at the Chloro-Bearing Position (C-4)
The chlorine atom at the C-4 position of the isoxazole ring is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing character of the isoxazole ring nitrogen and the adjacent C-3 ester group activates the C-4 position, making it sufficiently electrophilic to be attacked by a range of nucleophiles. This allows for the direct introduction of various substituents at this position, displacing the chloride leaving group. The regioselectivity of this reaction is well-defined, making it a reliable method for C-4 functionalization. mdpi.com
Functional Group Transformations on the Oxazole (B20620) Ring
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halogenated isoxazoles. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a high-energy carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the halide leaving group.
For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the ester group at C-3 and the inherent electron-deficient nature of the azole ring facilitate this reaction at the C-4 position. Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amino-substituted isoxazoles, respectively. researchgate.netrsc.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to functionalize halogenated oxazoles and other heterocycles. researchgate.netignited.in The chloro group at C-4 of this compound can serve as an electrophilic partner in these transformations.
Suzuki Coupling: This reaction involves the coupling of the chloro-isoxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C-4 position. nih.govresearchgate.net
Stille Coupling: The Stille reaction pairs the halo-isoxazole with an organostannane reagent. It is a versatile method, though the toxicity of the tin reagents is a drawback.
Negishi Coupling: This reaction utilizes an organozinc reagent, which is transmetalated to the palladium catalyst before reductive elimination. It is known for the high reactivity of the organozinc nucleophiles. researchgate.net
These coupling reactions significantly expand the synthetic utility of the title compound, enabling the construction of complex biaryl and other conjugated systems.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C-4
| Reaction Name | Organometallic Reagent | Typical Catalyst | Typical Base | Bond Formed |
|---|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | C-C (sp²-sp²), C-C (sp²-sp³) |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Not always required | C-C (sp²-sp²), C-C (sp²-sp) |
| Negishi Coupling | R-ZnX | Pd(PPh₃)₄ | Not required | C-C (sp²-sp²), C-C (sp²-sp³) |
The 1,2-oxazole ring is an electron-deficient heterocycle, which makes it generally unreactive towards electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation. chempedia.info The nitrogen atom deactivates the ring towards attack by electrophiles. While electrophilic substitution on isoxazoles is known to occur preferentially at the C-4 position, this is only feasible when the position is unsubstituted and the ring is activated by electron-donating groups. chempedia.info In this compound, the C-4 position is already occupied by a deactivating chloro group, and the ring is further deactivated by the C-3 ester group, making further electrophilic substitution on the ring highly unfavorable.
The 1,2-oxazole ring exhibits characteristic behavior under oxidative and reductive conditions.
Oxidative Transformations: The isoxazole ring is relatively stable towards many oxidizing agents. However, under harsh conditions with powerful oxidants like potassium permanganate (B83412) or ozone, the ring can undergo cleavage. pharmaguideline.com The substituents on the ring can also influence the outcome of oxidation reactions. researchgate.netresearchgate.net
Reductive Transformations: A characteristic reaction of the 1,2-oxazole ring is the reductive cleavage of the weak N-O bond. semanticscholar.org This is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel. researchgate.netmdpi.com This reduction does not typically yield a saturated ring but instead leads to ring opening, often forming products like β-enaminones. researchgate.netmdpi.com This transformation provides a synthetic route to acyclic compounds from the heterocyclic precursor.
Synthetic Challenges and Optimization in the Preparation of Substituted 1,2-Oxazole Carboxylates
The synthesis of substituted 1,2-oxazole carboxylates is often accompanied by challenges that necessitate meticulous optimization of reaction parameters. The formation of the heterocyclic ring and the introduction of various substituents can be influenced by factors such as the choice of catalyst, solvent, base, and reaction temperature. Researchers have found that even slight modifications to these conditions can dramatically impact the yield and purity of the final product.
For instance, in the synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates, the selection of the base and temperature was critical. acs.org An initial attempt without a specific base yielded no detectable product. However, the introduction of 4-dimethylaminopyridine (DMAP) as a base resulted in a 70% yield at room temperature. acs.org Further optimization, by increasing the amount of base and raising the temperature to 40 °C, led to an excellent yield of 96% in a significantly shorter reaction time. acs.org The choice of solvent also plays a pivotal role; studies have shown that solvents like DMSO, THF, and acetonitrile (B52724) may not provide better results than dichloromethane (B109758) under certain conditions. acs.org This highlights the need for a systematic approach to optimizing reaction conditions for each specific synthetic target within the substituted 1,2-oxazole carboxylate family.
Table 1: Optimization of Reaction Conditions for Oxazole Synthesis
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | --- | CH₂Cl₂ | 25 | 60 | ND |
| 2 | DMAP (1.3) | CH₂Cl₂ | 25 | 60 | 70 |
| 3 | DMAP (1.5) | CH₂Cl₂ | 40 | 30 | 96 |
| 4 | DMAP (1.5) | DMSO | 40 | 30 | <96 |
| 5 | DMAP (1.5) | THF | 40 | 30 | <96 |
ND: Not Detected. Data adapted from a study on 4,5-disubstituted oxazole synthesis. acs.org
A significant challenge in the synthesis of 1,2-oxazole derivatives is controlling the regioselectivity of the ring-forming reaction (annulation). The assembly of the 1,2-oxazole ring often involves the reaction of a three-carbon component with hydroxylamine or its derivatives. nih.gov Depending on the substrate and reaction conditions, this can lead to the formation of multiple constitutional isomers, complicating the synthesis and purification processes.
A prominent example of this challenge is observed in the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, a method used to prepare substituted 1,2-oxazole carboxylates. nih.gov This condensation reaction can proceed via two distinct pathways, potentially yielding two different regioisomers.
Pathway A: The initial nucleophilic attack occurs from the hydroxylamine's nitrogen atom onto the enamine's β-carbon. This is followed by the elimination of dimethylamine (B145610) and subsequent intramolecular cyclization and dehydration to form one of the 1,2-oxazole isomers. nih.gov
Pathway B: Alternatively, the hydroxylamine can first attack the carbonyl carbon of the keto group. A different sequence of cyclization and dehydration steps then leads to the formation of the alternative regioisomeric 1,2-oxazole. nih.gov
The ability to direct the reaction toward a single, desired isomer is a key goal. Modern synthetic chemistry has addressed this by developing highly regioselective methods. These can include the use of specific precursors that favor one reaction pathway over another or the application of advanced catalytic systems. For example, palladium-catalyzed oxidative cyclization has been developed as a novel method for the regioselective synthesis of trisubstituted oxazoles. rsc.org Such catalytic approaches offer greater control over the final product's constitution, which is crucial for creating structurally precise molecules for various applications.
While the 1,2-oxazole ring itself is a planar, aromatic system, stereochemical considerations become paramount when chiral centers are present in the substituents attached to the ring. The synthesis of enantiomerically pure or enriched derivatives of compounds like this compound requires strategies that can control the three-dimensional arrangement of atoms in these side chains.
The synthesis of novel chiral heterocyclic amino acid-like building blocks provides a clear example of this challenge. nih.gov In these cases, the stereochemistry is often established in the starting materials before the 1,2-oxazole ring is constructed. By starting with an enantiomerically pure precursor, such as a derivative of a natural amino acid, the chirality can be carried through the synthetic sequence to the final substituted 1,2-oxazole product. This approach ensures that the resulting molecule has a well-defined stereochemistry, which is often critical for its biological activity or its use as a building block in the synthesis of more complex chiral molecules. Therefore, the strategic planning of synthetic routes, including the selection of chiral starting materials and the use of stereoselective reactions, is essential for producing specific stereoisomers of 1,2-oxazole carboxylate derivatives.
Reactivity Profiles and Mechanistic Investigations of Ethyl 4 Chloro 1,2 Oxazole 3 Carboxylate
Elucidation of Reaction Pathways for 1,2-Oxazole Scaffolds
The 1,2-oxazole ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of rings like benzene (B151609) or thiazole (B1198619). wikipedia.org Its reactivity is characterized by a balance between aromatic substitution, ring-opening reactions, and transformations of its substituents. The weak N-O bond and the polarization of the ring due to the heteroatoms are key factors in its chemical behavior. researchgate.net
Nucleophilic Substitution Mechanisms at the Chloro Position (C-4)
The chlorine atom at the C-4 position of the oxazole (B20620) ring serves as a leaving group, enabling nucleophilic substitution reactions. In heteroaromatic systems, such reactions, particularly nucleophilic aromatic substitution (SNAr), are common. The SNAr mechanism is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov In Ethyl 4-chloro-1,2-oxazole-3-carboxylate, both the oxazole ring itself and the adjacent ethyl carboxylate group are electron-withdrawing, which should activate the C-4 position towards nucleophilic attack.
While nucleophilic substitution on the parent oxazole ring is often difficult and can lead to ring cleavage, the presence of a good leaving group like chlorine and activating substituents makes the reaction more feasible. pharmaguideline.com For analogous heterocyclic systems like 2,4-dichloroquinazolines, nucleophilic attack occurs regioselectively at the C-4 position. nih.gov This suggests that various nucleophiles could displace the chloride at C-4 of the title compound.
Table 1: Plausible Nucleophilic Substitution Reactions at C-4
| Nucleophile | Potential Product | Reaction Type | Notes |
|---|---|---|---|
| RO⁻ (Alkoxides) | Ethyl 4-alkoxy-1,2-oxazole-3-carboxylate | SNAr | Forms an ether linkage. |
| R₂NH (Amines) | Ethyl 4-(dialkylamino)-1,2-oxazole-3-carboxylate | SNAr | Forms a C-N bond, a common transformation in medicinal chemistry. nih.gov |
| RS⁻ (Thiolates) | Ethyl 4-(alkylthio)-1,2-oxazole-3-carboxylate | SNAr | Forms a thioether linkage. |
| CN⁻ (Cyanide) | Ethyl 4-cyano-1,2-oxazole-3-carboxylate | SNAr | Introduces a versatile nitrile group for further transformations. |
The mechanism typically involves the addition of the nucleophile to the C-4 carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to restore the aromaticity of the ring.
Transformations Involving the Ester Functionality at C-3
The ethyl carboxylate group at the C-3 position is susceptible to a variety of standard ester transformations. These reactions are fundamental in modifying the molecular structure for synthetic applications.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, Ethyl 4-chloro-1,2-oxazole-3-carboxylic acid, under acidic or basic conditions. This carboxylic acid is a key intermediate for further reactions.
Amidation: Reaction with amines can convert the ester into the corresponding amide. This is often achieved by first converting the ester to the more reactive acyl chloride or by direct reaction with an amine, sometimes requiring heat or catalysis.
Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of substituted oxazoles.
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.
For a related isomer, ethyl 2-chlorooxazole-4-carboxylate, the ester functionality has been shown to be a versatile handle. After hydrolysis to the acid, the molecule can undergo decarboxylation or a Hunsdiecker reaction to introduce a halogen at that position, demonstrating the synthetic utility of the carboxylate group. nih.gov
Ring-Opening and Rearrangement Mechanisms
1,2-Oxazoles are known to undergo ring-opening and rearrangement reactions under various conditions, often due to the inherent strain and the weak N-O bond. researchgate.net
Nucleophilic Ring-Opening: Strong nucleophiles can attack the oxazole ring, leading to cleavage rather than substitution. pharmaguideline.com For instance, attack at the C-5 position can induce the cleavage of the O-N bond. The presence of electron-withdrawing groups, such as those in the title compound, can influence the site of attack and the propensity for ring-opening. In some cases, nucleophilic attack on oxazoles can lead to ring transformation, such as the conversion to an imidazole (B134444) in the presence of ammonia. pharmaguideline.com
Thermal and Photochemical Rearrangements: Oxazoles can undergo skeletal rearrangements when subjected to heat or light. researchgate.netnih.gov For example, some substituted isoxazoles are known to rearrange to oxazoles via azirine intermediates under thermal conditions. researchgate.net The specific substituents on the ring play a crucial role in directing the pathway of these rearrangements.
Lewis Acid-Mediated Transformations: Lewis acids can coordinate to the heteroatoms of the oxazole ring, activating it towards cleavage and rearrangement. rsc.org This can lead to the formation of different heterocyclic or acyclic structures.
Free Radical Reactions
The study of free radical reactions involving the this compound scaffold is not extensively documented in the literature. However, general principles suggest that reactions could potentially be initiated at several sites. Halogen atoms on aromatic rings can participate in metal-catalyzed cross-coupling reactions, some of which proceed through radical-like mechanisms or involve organometallic intermediates that are not strictly ionic. nih.govresearchgate.net For instance, late-stage modification of halo-heterocycles is often achieved through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net While not a classic free-radical chain reaction, these processes allow for the substitution of the chlorine atom with various organic fragments.
Influence of Substituents on 1,2-Oxazole Reactivity
The reactivity of the 1,2-oxazole ring in this compound is significantly modulated by the electronic properties of the chlorine and ethyl carboxylate substituents.
Electronic Effects of Chlorine and Carboxylate Groups
Both the chlorine atom and the ethyl carboxylate group are electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack.
Inductive Effect (-I): Both substituents exert a strong electron-withdrawing inductive effect due to the high electronegativity of the chlorine atom and the oxygen atoms in the ester group. This effect reduces the electron density across the entire oxazole ring.
Resonance Effect (-M/-R): The ethyl carboxylate group also has an electron-withdrawing resonance effect, delocalizing the π-electrons of the ring onto the carbonyl oxygen. The chlorine atom, while having a -I effect, can also exhibit a weak electron-donating resonance effect (+R) due to its lone pairs, but this is generally outweighed by its strong inductive withdrawal.
The net result of these electronic effects is a significant reduction in the electron density of the 1,2-oxazole ring, particularly at the C-4 and C-5 positions. This electronic deficit at C-4 makes it a prime target for nucleophilic aromatic substitution, as the ring is well-suited to stabilize the resulting anionic intermediate. Conversely, the deactivation of the ring makes electrophilic aromatic substitution, which typically occurs at C-4 in unsubstituted isoxazoles, highly unfavorable. pharmaguideline.com The investigation of substituent effects on the electronic properties of heterocyclic compounds is a key area for tuning their reactivity and physical properties. nih.gov
Table 2: Summary of Electronic Effects of Substituents
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| -Cl (Chloro) | C-4 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Net Electron-Withdrawing |
| -COOEt (Ethyl Carboxylate) | C-3 | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Electron-Withdrawing |
Steric Effects on Reaction Kinetics
Steric effects, arising from the spatial arrangement of atoms and groups within a molecule, can significantly influence the rate of chemical reactions. Bulky substituents can hinder the approach of reactants to the reaction center, thereby slowing down the reaction. This phenomenon, known as steric hindrance, is a critical factor in determining the feasibility and outcome of a chemical transformation.
For the 1,2-oxazole ring system, the substituents at positions 3, 4, and 5 can exert steric effects on incoming reagents. In the specific case of this compound, the ethyl carboxylate group at position 3 and the chloro group at position 4 are relatively small. However, in reactions involving nucleophilic attack at the C4 position to displace the chloro group, the proximity of the ethyl carboxylate group at C3 could play a role. The approach of a bulky nucleophile might be impeded, leading to a slower reaction rate compared to a less substituted 4-chloro-1,2-oxazole.
Theoretical studies on related heterocyclic systems have shown that the presence of bulky substituents can lead to increased strain and reduced conformational flexibility, which in turn affects the stability of the molecule and the transition states of its reactions. numberanalytics.com For instance, in the synthesis of substituted isoxazoles, while electronic effects of substituents on the aromatic rings have been found to be minimal, steric hindrance did not significantly impact the efficiency of electrophilic cyclization in some cases. organic-chemistry.org However, in other reactions, such as the synthesis of 1,2,4-oxadiazoles, steric hindrance from ortho-substituted benzoic acids was observed to affect the reaction yield. otterbein.edu
The following interactive table illustrates the hypothetical effect of increasing nucleophile size on the relative reaction rate of a nucleophilic substitution at the C4 position of a 4-chloro-1,2-oxazole, demonstrating the principle of steric hindrance.
| Nucleophile | Relative Size | Hypothetical Relative Rate |
|---|---|---|
| Ammonia (NH₃) | Small | 100 |
| Methylamine (CH₃NH₂) | Medium | 75 |
| Dimethylamine (B145610) ((CH₃)₂NH) | Large | 40 |
| tert-Butylamine ((CH₃)₃CNH₂) | Very Large | 10 |
Catalytic Approaches in 1,2-Oxazole Chemistry
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the realm of 1,2-oxazole chemistry, various catalytic methods have been developed for their synthesis and functionalization. While specific catalytic applications for this compound are not widely reported, the general catalytic strategies for the 1,2-oxazole ring system provide a framework for potential transformations.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. These reactions have been applied to isoxazole (B147169) systems, although reports on the direct coupling of 4-halo-1,2-oxazoles are less common than for other positions or other heterocyclic systems. deepdyve.com The reactivity in such couplings is dependent on the nature of the halogen, the catalyst system, and the coupling partner.
Copper-catalyzed reactions have also emerged as a valuable method for the synthesis of oxazole derivatives. For instance, copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen provides a route to trisubstituted oxazoles. acs.org
Furthermore, vanadium catalysts with oxazole-containing ligands have been shown to be active in polymerization reactions, demonstrating the utility of oxazole derivatives in materials science. mdpi.com The electronic and steric properties of the substituents on the oxazole ligand can influence the catalyst's activity and the properties of the resulting polymer. mdpi.com
The table below summarizes some catalytic approaches that have been applied to the broader class of 1,2-oxazoles, which could potentially be adapted for this compound.
| Reaction Type | Catalyst System | Substrate Scope | General Observations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium complexes with phosphine (B1218219) ligands | Aryl and heteroaryl boronic acids | Effective for C-C bond formation on the isoxazole ring. |
| Heck Reaction | Palladium(II) acetate (B1210297) with phosphine ligands | Alkenes | Allows for the introduction of vinyl groups. |
| Sonogashira Coupling | Palladium and copper co-catalysis | Terminal alkynes | Leads to the formation of alkynyl-substituted isoxazoles. |
| C-H Arylation | Palladium catalysts | Aryl halides | Enables direct functionalization of C-H bonds on the isoxazole ring. |
Advanced Structural Characterization and Spectroscopic Analysis of Ethyl 4 Chloro 1,2 Oxazole 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, as well as correlations in two-dimensional (2D) NMR experiments, the precise structure of Ethyl 4-chloro-1,2-oxazole-3-carboxylate can be confirmed.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the single proton on the oxazole (B20620) ring. The ethyl group will present as a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the oxygen atom are anticipated to appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) will, in turn, show up as a triplet. The proton attached to the C5 position of the oxazole ring is expected to appear as a singlet, given the absence of adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₂CH₃ | ~4.40 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ | ~1.40 | Triplet (t) | ~7.1 |
| H-5 (Oxazole ring) | ~8.50 | Singlet (s) | N/A |
The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For this compound, signals are expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the oxazole ring. The carbonyl carbon is typically found in the downfield region of the spectrum. The carbons of the oxazole ring will have characteristic chemical shifts, with the carbon atom bonded to the chlorine atom (C4) being significantly influenced by the electronegative halogen.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~160 |
| C3 (Oxazole ring) | ~158 |
| C5 (Oxazole ring) | ~145 |
| C4 (Oxazole ring, C-Cl) | ~115 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the quartet at ~4.40 ppm to the methylene carbon at ~62 ppm, and the triplet at ~1.40 ppm to the methyl carbon at ~14 ppm. The singlet at ~8.50 ppm would be correlated to the C5 carbon of the oxazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the oxazole ring. A strong absorption band is anticipated for the C=O stretching of the ester group. The C=N and N-O stretching vibrations of the oxazole ring will also give rise to characteristic peaks. The C-Cl stretch is expected to appear in the fingerprint region of the spectrum.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ester) | 1720-1740 | Strong |
| C=N Stretch (Oxazole) | 1600-1650 | Medium |
| N-O Stretch (Oxazole) | 1400-1450 | Medium |
| C-O Stretch (Ester) | 1200-1300 | Strong |
| C-Cl Stretch | 700-800 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₆H₆ClNO₃), the molecular weight is 175.57 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed, along with an M+2 peak of approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO).
| m/z Value | Predicted Fragment |
|---|---|
| 175/177 | [M]⁺ (Molecular ion) |
| 130/132 | [M - OCH₂CH₃]⁺ |
| 102/104 | [M - OCH₂CH₃ - CO]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture
Crystal Structure Determination
Information regarding the single-crystal X-ray diffraction analysis of this compound, which would provide precise measurements of its unit cell dimensions, space group, and atomic coordinates, is not publicly available. Consequently, a data table detailing these crystallographic parameters cannot be generated.
Conformational Analysis in the Crystalline State
Without crystal structure data, an analysis of the molecule's conformation in the solid state is not possible. This would typically involve an examination of torsion angles, bond angles, and planarity of the oxazole ring and the ethyl carboxylate substituent to understand the molecule's three-dimensional arrangement and potential intermolecular interactions within the crystal lattice.
Vibrational Spectroscopy Studies (e.g., Raman Spectroscopy)
No experimental Raman spectroscopic data for this compound has been found in the reviewed literature. A vibrational analysis would involve the assignment of characteristic Raman bands to specific molecular vibrations, such as the stretching and bending modes of the C-Cl bond, the C=O group of the ester, and the vibrations of the oxazole ring. This information is crucial for understanding the molecule's structural and electronic properties. A data table of Raman shifts and their corresponding vibrational assignments cannot be provided.
Computational and Theoretical Chemistry Studies of Ethyl 4 Chloro 1,2 Oxazole 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of molecules at the electronic level. These methods can predict molecular structure, stability, and reactivity, offering insights that complement experimental findings. cuny.edu
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for studying the structural and electronic properties of organic molecules. irjweb.com By employing functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with appropriate basis sets (e.g., 6-311G++(d,p)), researchers can obtain optimized molecular geometries and detailed electronic information. irjweb.commdpi.com
DFT calculations allow for the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. irjweb.com For a molecule like Ethyl 4-chloro-1,2-oxazole-3-carboxylate, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen, indicating these as sites for electrophilic attack. Conversely, positive potential regions would highlight areas prone to nucleophilic attack.
Furthermore, DFT is used to calculate global reactivity descriptors, which quantify the chemical reactivity and stability of the molecule. mdpi.com These descriptors, derived from the energies of the frontier molecular orbitals, include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). irjweb.com Low hardness and a high electrophilicity index suggest a molecule is more reactive. irjweb.com
Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Heterocyclic Compound
| Parameter | Value (Illustrative) | Significance |
| Chemical Hardness (η) | 1.94 eV | Measures resistance to change in electron distribution. espublisher.com |
| Chemical Potential (μ) | -4.25 eV | Represents the escaping tendency of electrons. |
| Electrophilicity Index (ω) | 4.69 eV | Quantifies the ability of a molecule to accept electrons. |
Note: Data are representative examples from studies on related heterocyclic systems to illustrate the typical output of DFT calculations. espublisher.com
Molecular Orbital Analysis and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO (ELUMO) relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com
The energy gap (ΔE = ELUMO – EHOMO) between these two orbitals is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comespublisher.com For this compound, the electron-withdrawing nature of the chloro and carboxylate groups would be expected to lower the energy of the LUMO, influencing the molecule's reactivity profile.
Table 2: Representative Frontier Orbital Energies for an Oxazole Derivative
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -6.19 | Electron-donating capability. espublisher.com |
| LUMO | -2.31 | Electron-accepting capability. espublisher.com |
| Energy Gap (ΔE) | 3.88 | Indicator of chemical reactivity and stability. espublisher.com |
Note: Values are illustrative, based on DFT calculations for similar heterocyclic structures. espublisher.com
Conformational Analysis and Energy Minimization
This compound possesses rotational freedom, primarily around the C-C single bond connecting the ester group to the oxazole ring. This allows the molecule to exist in different spatial arrangements, or conformations. Conformational analysis involves computationally mapping the potential energy surface to identify stable conformers (energy minima) and the energy barriers to their interconversion.
DFT calculations are employed to determine the optimized geometries of various possible conformers and their relative energies (ΔE). researchgate.net For molecules with ester functionalities, the orientation of the ethyl group relative to the heterocyclic ring is a key determinant of conformational stability. Studies on similar compounds, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, have identified multiple stable conformers with small energy differences, indicating that several conformations may coexist at room temperature. researchgate.net A similar analysis for this compound would reveal the most energetically favorable three-dimensional structure.
Table 3: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Description | Relative Energy (ΔE) (kJ mol⁻¹) |
| A | Most stable conformer | 0.00 |
| B | Rotation around C-C bond | 0.43 |
| C | Alternate ester orientation | 0.61 |
| D | Higher energy rotamer | 0.92 |
Note: This table is a hypothetical representation modeled on conformational analysis data for structurally related molecules like ethyl quinoline-3-carboxylates. researchgate.net
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is instrumental in modeling reaction mechanisms, providing a detailed picture of how chemical transformations occur. acs.org This involves identifying transition states, intermediates, and calculating the activation energies that govern the reaction rate. marmara.edu.tr
Energetic Profiles of Key Synthetic Steps
The synthesis of substituted oxazoles often involves cyclization reactions. nih.govnih.gov Theoretical modeling can elucidate the plausible mechanisms for these transformations. By calculating the free energy at each point along a proposed reaction coordinate, an energetic profile can be constructed. This profile maps the energy of the system from reactants to products, passing through high-energy transition states and any stable intermediates.
Solvent Effects on Reaction Thermodynamics and Kinetics
Chemical reactions are typically performed in a solvent, which can significantly influence both the reaction rate and the position of the equilibrium. researchgate.netmdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. mdpi.com
These calculations can reveal how a solvent stabilizes or destabilizes reactants, transition states, and products. mdpi.com For reactions involving charged intermediates or polar transition states, polar solvents generally increase the reaction rate by lowering the activation energy barrier. researchgate.netmdpi.com In the synthesis of this compound, the choice of solvent could be critical, and computational modeling can help predict which solvents would be optimal for maximizing reaction yield and selectivity by analyzing the calculated energetic profiles in different simulated solvent environments. mdpi.commdpi.com
Spectroscopic Property Prediction through Computational Methods
There are no specific studies available in the reviewed literature that detail the computational prediction of spectroscopic properties (such as ¹H-NMR, ¹³C-NMR, IR, or UV-Vis spectra) for this compound.
Computational chemistry, often employing Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic characteristics of molecules. These theoretical calculations provide valuable insights that complement experimental data by helping to assign spectral peaks and understand the electronic structure. However, such analyses for this compound have not been published.
A representative data table for predicted spectroscopic values cannot be generated due to the lack of available research data.
Molecular Docking and Ligand-Target Interaction Studies (in silico)
No molecular docking or in silico ligand-target interaction studies specifically involving this compound are found in the available scientific literature.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. This analysis provides critical information on binding affinity, mode of interaction, and the key amino acid residues involved in the interaction. Despite the utility of this method, no such studies have been reported for this compound.
A data table summarizing molecular docking results cannot be created as no relevant studies have been published.
Applications of Ethyl 4 Chloro 1,2 Oxazole 3 Carboxylate in Chemical Research
Role as a Synthetic Building Block and Intermediate in Organic Synthesis
The unique structural arrangement of Ethyl 4-chloro-1,2-oxazole-3-carboxylate, featuring a reactive chloro group and an ester functionality on the isoxazole (B147169) core, makes it a valuable and versatile building block in organic synthesis. nih.govchemimpex.com The inherent reactivity of the weak nitrogen-oxygen bond within the isoxazole ring allows for derivatization and transformation into more complex structures. nih.gov
Precursor for Complex Heterocyclic Systems
This compound acts as a strategic starting material for the construction of more elaborate heterocyclic frameworks. The isoxazole ring itself can be chemically transformed through ring-opening and rearrangement reactions to yield different heterocyclic systems. For instance, isoxazoles can undergo molybdenum-mediated ring expansion to form 4-oxo-1,4-dihydropyridine-3-carboxylates, which are core structures in various bioactive compounds. beilstein-journals.orgnih.govresearchgate.net This transformation involves the reductive ring opening of the isoxazole to an enamine intermediate, which then cyclizes to form the pyridone ring. beilstein-journals.org The reactivity of the chloro and ester groups also allows for nucleophilic substitution and other coupling reactions, enabling the fusion of the isoxazole core with other ring systems. edu.krd
Enabling Scaffold for Diverse Chemical Libraries
The functional groups on this compound provide convenient handles for creating large collections of related compounds, known as chemical libraries. The chlorine atom at the 4-position can be displaced by various nucleophiles, and the ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides and other derivatives. This dual functionality allows for systematic structural modifications, which is a cornerstone of modern drug discovery and materials science. The ability to generate 3,4,5-trisubstituted isoxazoles from such scaffolds is a key strategy in developing new chemical entities. nih.gov
Exploration in Medicinal Chemistry Research (Pre-clinical and In vitro)
The isoxazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in many pharmacologically active compounds. ijpca.org Derivatives of isoxazoles have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ijpca.orgnih.govtandfonline.com
Development of Enzyme Inhibitors and Receptor Ligands
Derivatives built upon the isoxazole scaffold have been investigated as inhibitors of various enzymes and as ligands for cellular receptors. For example, certain isoxazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ijpca.orgnih.gov Others have shown inhibitory activity against 5-lipoxygenase (LOX), another key enzyme in the inflammatory pathway. mdpi.com The isoxazole structure is also found in compounds designed to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system, presenting a therapeutic target for inflammatory conditions. nih.gov Furthermore, isoxazole-containing molecules have been explored as inhibitors of protein kinases and topoisomerase, enzymes critical for cancer cell survival. tandfonline.comnih.gov
Investigation of Modulatory Effects on Biological Pathways
Research into isoxazole derivatives extends to their effects on complex biological signaling pathways. In cancer research, isoxazole-based compounds are studied for their ability to induce apoptosis (programmed cell death), inhibit tumor cell proliferation, and disrupt tubulin polymerization, a process essential for cell division. tandfonline.comnih.gov In the context of inflammation, isoxazole derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov These activities highlight the potential of the isoxazole scaffold to modulate key pathways involved in various diseases.
Design of Lead Compounds for Biological Activity (e.g., antimicrobial, anticancer, anti-inflammatory, excluding direct efficacy in humans)
This compound serves as an excellent starting point for the design of novel lead compounds with potential therapeutic applications. The strategic modification of this scaffold has yielded derivatives with significant biological activity in in vitro and pre-clinical studies.
Antimicrobial Activity: The isoxazole ring is a key structural motif in the design of new antimicrobial agents. researchgate.net The introduction of different substituents can significantly influence activity against various microbial pathogens. researchgate.net Studies have shown that isoxazole derivatives can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. ijpca.orgedu.krd For instance, the presence of chloro, methoxy, or dimethyl amino groups on phenyl rings attached to the isoxazole core has been shown to enhance antibacterial effects. ijpca.org
| Derivative Class | Microorganism | Observed Activity | Reference |
|---|---|---|---|
| Acridone-isoxazole phenyl derivatives | E. coli | Significant activity (22.39 µg/ml) | ijpca.org |
| 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives | Staphylococcus aureus | High activity, MIC >1000x lower than other derivatives | nih.gov |
| Ester-functionalized isoxazoles | E. coli, S. aureus, C. albicans | Significant antibacterial and antifungal activity | edu.krd |
| 2-isoxazoline derivatives | Micrococcus luteus, Staphylococcus aureus | Moderate antibacterial activity | nih.gov |
Anticancer Activity: Isoxazole derivatives are a promising class of compounds in cancer research, acting through various mechanisms such as inducing apoptosis and inhibiting enzymes crucial for tumor growth. nih.govespublisher.com Numerous studies have demonstrated the potent cytotoxic activity of isoxazole-containing molecules against a range of human cancer cell lines. espublisher.comnih.gov
| Derivative Class | Cancer Cell Line | Mechanism/Activity | Reference |
|---|---|---|---|
| Isoxazole derivatives of Diosgenin | MCF-7 (Breast), A549 (Lung) | Potent cytotoxicity (IC50 = 9.15 µM and 14.92 µM, respectively) | nih.gov |
| Isoxazole derivative of Curcumin | MCF-7 (Breast) | Potent antitumor activity (IC50 = 3.97 µM) | nih.gov |
| Dihydropyrazole derivatives from isoxazole chalcones | Prostate cancer cells | Superior anticancer activity (IC50 = 2-4 µg/mL for lead compounds) | mdpi.com |
| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives | MV4-11 (Leukemia) | Inhibited phosphorylation of FLT3, led to tumor regression in xenograft model | nih.gov |
Anti-inflammatory Activity: The isoxazole ring is a core component of several anti-inflammatory agents, including the COX-2 inhibitor valdecoxib. ijpca.org Research has focused on developing novel isoxazole derivatives that can potently inhibit key inflammatory mediators. These compounds have shown efficacy in various in vitro and animal models of inflammation. mdpi.comnih.govresearchgate.net
| Derivative Class | Model | Observed Activity | Reference |
|---|---|---|---|
| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Enzyme Inhibition Assay | Significant inhibitory activity toward LOX and COX-2 | mdpi.com |
| Ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate (MZO-2) | Carrageenan-induced paw edema (mouse model) | Potent inhibitory effect on inflammation | nih.gov |
| Indolyl–isoxazolidines | LPS-induced cytokine production (in vitro) | Significantly inhibited TNF-α and IL-6 production | mdpi.com |
| 4,5-diaryloisoxazol-3-carboxylic acids | Leukotriene biosynthesis inhibition | Potent inhibitory activity against cellular 5-Lipoxygenase product synthesis (IC50 = 0.24 µM) | nih.gov |
In vitro Studies on Cell Lines (excluding human trials)
The isoxazole scaffold, a core component of this compound, is present in numerous compounds evaluated for their cytotoxic effects against various cancer cell lines in laboratory settings. For instance, a series of novel 1,2,4-oxadiazole (B8745197) derivatives, which are structurally related to isoxazoles, have demonstrated significant antiproliferative activity. One of the most active derivatives showed exceptionally low IC50 values against a panel of 12 cancer cell lines, with the highest potency observed in LXFA 629 and MAXF 401 cells, both registering an IC50 of 0.003 µM nih.gov.
Similarly, another study focused on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which also contain a five-membered heterocyclic ring. The compound 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) showed notable anticancer activity against several cell lines at a concentration of 10 µM, including SNB-19, NCI-H460, and SNB-75 mdpi.com. These studies underscore the potential of the broader oxazole (B20620)/isoxazole chemical class in the development of new anticancer agents.
| Compound Type | Cell Line | Activity (IC50 or PGI) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole derivative | LXFA 629 | 0.003 µM | nih.gov |
| 1,2,4-Oxadiazole derivative | MAXF 401 | 0.003 µM | nih.gov |
| Compound 6h | SNB-19 | 65.12 PGI | mdpi.com |
| Compound 6h | NCI-H460 | 55.61 PGI | mdpi.com |
| Compound 6h | SNB-75 | 54.68 PGI | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For molecules containing isoxazole or related heterocyclic cores, SAR studies have revealed key structural features that govern their potency and selectivity.
In the development of antimalarial quinolones, it was found that an ethyl carboxylate at the 3-position was superior to other functional groups like carboxylic acid or amide for antimalarial potency nih.gov. This highlights the importance of the ester group, which is a defining feature of this compound.
For a series of antibacterial compounds targeting bacterial serine acetyltransferase, SAR studies indicated that both carboxylic acid and its corresponding ethyl ester derivatives could confer adequate affinity for the enzyme nih.gov. Further investigations into antiplasmodial 1,2,5-oxadiazoles showed that the biological activity and selectivity were highly dependent on the substitution pattern on a phenyl ring attached at the 4-position of the core structure mdpi.com. Specifically, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide demonstrated high in vitro activity against Plasmodium falciparum with an IC50 of 0.034 µM and a selectivity index of 1526 mdpi.com.
The SAR for antibacterial activity in a series of oxadiazole analogues was determined to be influenced by substituents on an attached phenyl ring, with the following order of effectiveness: 4-nitro > 2-chloro > 4-fluoro > 4-chloro mdpi.com. These findings collectively demonstrate that modifications to the ester group, the chloro-substituent, and other peripheral moieties can significantly modulate the biological effects of isoxazole-based compounds.
Mechanistic Insights into Biological Interactions (e.g., enzyme inhibition, receptor binding)
Understanding the molecular mechanism of action is a key aspect of chemical biology research. Studies on compounds structurally related to this compound have provided significant mechanistic insights.
One notable example is the compound Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), which has shown antibacterial properties against Pseudomonas aeruginosa and Escherichia coli semanticscholar.orgnih.gov. This compound inhibits biotin carboxylase (BC), an enzyme that catalyzes the first half-reaction of Acetyl-CoA carboxylase (ACC), a validated target for antibacterial agents semanticscholar.orgnih.gov. The inhibition mechanism is atypical; SABA1 binds to the biotin binding site of the enzyme, but only in the presence of ADP semanticscholar.orgnih.gov. This specific requirement for ADP binding suggests a unique mode of enzyme inhibition that could be exploited for developing new classes of antibiotics semanticscholar.org.
In the context of agrochemicals, many herbicides function by inhibiting key enzymes in plant metabolic pathways, such as acetolactate synthase or protoporphyrinogen oxidase jst.go.jp. Similarly, fungicides often target enzymes like succinate dehydrogenase (SDHI) or demethylation inhibitors (DMI) jst.go.jp. The isoxazole scaffold can be incorporated into molecules designed to inhibit such crucial enzymes. Furthermore, research on benzil analogues has identified them as potent and selective inhibitors of carboxylesterases (CEs), with the ethane-1,2-dione moiety being essential for this activity researchgate.net.
Applications in Agrochemical Research
The isoxazole heterocycle is a well-established structural motif in the design of modern agrochemicals due to its favorable metabolic stability and biological activity.
Development of Pesticidal and Herbicidal Agents (Mechanistic and Design Aspects)
The design of novel herbicides often involves incorporating heterocyclic rings to enhance efficacy and stability. A prime example is the development of the pre-emergence herbicide pyroxasulfone, which features a 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole core structure nih.gov. The design strategy involved replacing a less stable thiocarbamate structure with the 4,5-dihydro-1,2-oxazole ring to prevent rapid decomposition in soil and achieve more potent, long-lasting herbicidal activity nih.gov. This modification led to a novel compound with excellent efficacy against grass and broadleaf weeds under upland conditions nih.gov.
Another strategy in herbicide development is the use of safeners, which are compounds that protect crop plants from the phytotoxic effects of a herbicide epo.org. Azole carboxylates, a class that includes isoxazole derivatives, are used as safeners in combination with herbicides to improve selectivity between the crop and the target weeds epo.org. This approach allows for the effective control of undesirable vegetation without causing significant injury to the desired crop epo.org.
Insecticide Development and Resistance Studies (Mechanistic and Design Aspects)
The field of insecticide development is continuously evolving to address the challenge of insect resistance to existing products. A key trend is the move away from traditional organophosphorus and carbamate insecticides towards compounds with novel modes of action jst.go.jp. Heterocyclic compounds, including those with isoxazole rings, serve as important scaffolds in the discovery of new insecticides. The development of insecticides with new mechanisms of action is critical for managing resistant insect populations and ensuring long-term effectiveness in crop protection jst.go.jp.
Investigation in Material Science
While the primary applications of this compound and its direct derivatives are concentrated in the life sciences, related chemical structures have found utility in material science. For instance, compounds containing a 1,2-dione moiety, such as benzil, are used as photoinitiators in the free-radical curing of polymer networks researchgate.net. These molecules can decompose under UV radiation to generate free radicals, which then initiate the cross-linking process that solidifies the polymer material researchgate.net. Although direct applications of this compound in this area are not widely documented, its conjugated electronic system suggests that isoxazole derivatives could potentially be investigated for roles in photochemistry and polymer science.
Development of Novel Materials with Specific Electronic or Optical Properties
There is currently no available research detailing the use of this compound in the creation of new materials with specific electronic or optical characteristics. While the broader class of oxazole-containing compounds is of interest in materials science due to the electron-rich nature of the oxazole ring, which can impart desirable electronic and photophysical properties, specific studies on the 4-chloro-1,2-oxazole-3-carboxylate ester are not present in the reviewed literature. The functional groups present in this molecule, including the chloro, ester, and isoxazole moieties, suggest potential for its use as a building block in the synthesis of more complex molecules with interesting electronic behavior. However, without experimental data or theoretical studies, its specific contributions to the electronic or optical properties of any resulting material remain speculative.
Incorporation into Polymer Matrices for Enhanced Material Performance
Similarly, there is a lack of specific research on the incorporation of this compound into polymer matrices to enhance material performance. The potential for this compound to act as a monomer or a functional additive in polymerization processes exists in theory. For instance, the ester group could potentially be involved in polymerization reactions, or the entire molecule could be dispersed within a polymer matrix as a functional filler. However, no studies have been found that demonstrate or investigate these possibilities. Research on related heterocyclic compounds has shown that they can be used as ligands for polymerization catalysts, but this does not directly involve the incorporation of the compound into the final polymer structure.
Future Research Directions and Emerging Paradigms for 1,2 Oxazole Carboxylates
Sustainable and Green Chemistry Approaches to Synthesis
Traditional synthetic routes for isoxazole (B147169) derivatives often involve harsh conditions, hazardous reagents, and toxic solvents, presenting significant environmental and safety challenges. mdpi.comresearchgate.net The future of synthesizing compounds like Ethyl 4-chloro-1,2-oxazole-3-carboxylate lies in the adoption of green and sustainable chemistry principles.
Key emerging approaches include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. bohrium.combenthamdirect.com It offers a pathway to more energy-efficient production of isoxazole analogues. benthamdirect.com
Ultrasonic Irradiation (Sonochemistry): Ultrasound-assisted synthesis is a promising eco-friendly alternative that enhances reaction efficiency and can minimize the need for toxic solvents and catalysts. mdpi.comresearchgate.net This method can lead to shorter reaction times and higher atom economy. mdpi.com
Solvent-Free and Water-Mediated Reactions: Conducting reactions in water or without any solvent significantly reduces the environmental impact by eliminating volatile organic compounds (VOCs). bohrium.comnih.gov
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, aligning with green chemistry principles by reducing waste and improving atom economy. researchgate.net
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety for hazardous reactions, and easier scalability. This is particularly relevant for the synthesis of intermediates like this compound, potentially enabling safer and more efficient large-scale production.
| Green Synthesis Technique | Key Advantages | Potential Impact on Isoxazole Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. bohrium.combenthamdirect.com | Faster and more efficient production of isoxazole derivatives. |
| Ultrasonic Irradiation | Enhanced reaction rates, use of green solvents, reduced byproducts. mdpi.comresearchgate.net | Cleaner reaction profiles and reduced environmental footprint. |
| Solvent-Free/Water-Mediated | Eliminates hazardous organic solvents, simplifies work-up. bohrium.comnih.gov | Significantly lowers the environmental impact of synthesis. |
| Flow Chemistry | Improved safety, scalability, and process control. | Enables safer, on-demand, and large-scale production. |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The paradigm of chemical production is shifting from post-production quality control to in-process monitoring, a concept known as Process Analytical Technology (PAT). polito.it For the synthesis of 1,2-oxazole carboxylates, real-time monitoring allows for precise control over reaction kinetics, impurity profiles, and final product quality.
Future research will increasingly integrate advanced spectroscopic tools for this purpose:
In-situ NMR Spectroscopy: Low-field NMR spectroscopy is becoming a powerful tool for real-time monitoring of chemical reactions in flow systems, providing detailed structural and quantitative information without the need for sampling. analytik.news
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are well-suited for in-line monitoring. mdpi.com By inserting probes directly into the reactor, chemists can track the consumption of reactants and the formation of products and intermediates in real time. mdpi.com
Fluorescence Spectroscopy: This highly sensitive technique can be used to monitor reactions involving fluorescent reagents or products, offering another avenue for non-invasive process control. mdpi.com
| Spectroscopic Technique | Principle | Application in Synthesis |
|---|---|---|
| In-situ NMR | Nuclear Magnetic Resonance | Provides detailed structural and quantitative data on reactants and products in real-time. analytik.news |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Monitors vibrational modes of molecules to track reaction progress. mdpi.com |
| Infrared (IR) Spectroscopy | Absorption of infrared light | Tracks changes in functional groups during the reaction. mdpi.com |
Chemoinformatics and Machine Learning in Oxazole (B20620) Design
The discovery of novel oxazole-based molecules with desired properties is being revolutionized by chemoinformatics and artificial intelligence. nih.govresearchgate.net These computational tools can analyze vast chemical datasets to predict the properties of new compounds, accelerating the design-synthesis-testing cycle. mdpi.com
Emerging trends in this area include:
Quantitative Structure-Activity Relationship (QSAR): Machine learning algorithms are used to build QSAR models that correlate the chemical structure of oxazole derivatives with their biological activity or physical properties. mdpi.com This allows for the virtual screening of large compound libraries to identify promising candidates.
De Novo Drug Design: Deep learning models can generate entirely new molecular structures, including novel oxazole scaffolds, that are optimized for a specific biological target or desired property profile.
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes for target molecules like functionalized 1,2-oxazole carboxylates.
The application of these in silico methods will enable researchers to explore chemical space more efficiently and design next-generation oxazole compounds with greater precision. nih.gov
Exploring Novel Biological Targets and Mechanistic Hypotheses in Pre-clinical Settings
While isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the full extent of their therapeutic potential remains to be explored. bohrium.comresearchgate.netespublisher.com Future pre-clinical research will focus on identifying novel biological targets and elucidating the underlying mechanisms of action for compounds derived from this compound.
Key research directions include:
Target Identification: Utilizing chemical proteomics and other advanced screening techniques to identify previously unknown protein targets for isoxazole-based compounds.
Bioisosteric Replacement: The 1,2,4-oxadiazole (B8745197) ring, a close relative of the isoxazole ring, is known to act as a bioisostere for amide and ester groups, allowing it to form specific interactions like hydrogen bonds with biological targets. researchgate.net Exploring isoxazole carboxylates in a similar capacity could lead to the discovery of new classes of enzyme inhibitors or receptor modulators.
Phenotypic Screening: Moving beyond a single-target approach, phenotypic screening can identify compounds that produce a desired effect in a cellular or organismal model, with the specific target being identified later. This could reveal unexpected therapeutic applications for isoxazole derivatives.
Mechanism of Action Studies: Investigating how these compounds interact with their targets at a molecular level to understand their biological effects fully. This includes exploring their potential to disrupt signaling pathways or protein-protein interactions.
Synergistic Applications Across Different Scientific Disciplines
The utility of 1,2-oxazole carboxylates is not limited to pharmacology. The unique electronic and structural properties of the isoxazole ring make these compounds attractive candidates for a variety of cross-disciplinary applications. bohrium.comscilit.com
Future explorations are likely to focus on:
Materials Science: Isoxazole derivatives have potential applications as components in liquid crystals, dye-sensitized solar cells, and photochromic materials. bohrium.comscilit.com The specific substitution pattern of compounds like this compound can be tailored to tune their optical and electronic properties.
Agrochemicals: The isoxazole scaffold is present in various herbicides, insecticides, and fungicides. bohrium.comresearchgate.net Research into new derivatives could lead to the development of more effective and environmentally benign crop protection agents.
Chemical Biology: Functionalized isoxazoles can be designed as molecular probes to study biological processes. For example, they could be used as electrochemical probes for detecting metal ions or as fluorescent labels for imaging. bohrium.com
The continued exploration of these synergistic applications will broaden the impact of isoxazole chemistry, driving innovation in fields beyond traditional drug discovery.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing ethyl 4-chloro-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves cyclocondensation of substituted precursors under reflux conditions. For example, analogous oxazole derivatives are synthesized via reactions with ethyl 2-chloro-2-oxoacetate in toluene, monitored by TLC, and purified via flash chromatography (e.g., EtOAc/cyclohexane mixtures) . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. For chlorinated analogs, introducing Cl substituents early in the synthesis (e.g., using chlorinated starting materials) may improve yields.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., Cl at position 4, ester group at position 3).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
- X-ray crystallography : For unambiguous structural determination, especially if synthetic byproducts or isomerism are suspected. SHELX and OLEX2 are widely used for structure refinement .
- IR : To identify functional groups like ester carbonyl (C=O stretch ~1700 cm⁻¹) and oxazole ring vibrations .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Store in airtight containers away from moisture, as halogenated heterocycles may hydrolyze.
- Follow SDS recommendations for spill management and disposal, including neutralization with mild bases (e.g., sodium bicarbonate) .
Advanced Research Challenges
Q. How can crystallographic data resolution challenges (e.g., twinning, disorder) be addressed during structural analysis?
- Solutions :
- Use SHELXD for initial phase determination and SHELXL for refinement, particularly for small-molecule structures. For twinned crystals, employ twin law refinement in OLEX2, adjusting HKLF5 instructions to model overlapping lattices .
- Apply restraints to disordered regions (e.g., ester groups) to improve convergence, as demonstrated in analogous triazole refinements .
Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved to confirm structural assignments?
- Approach :
- Cross-validate NMR data with computational methods (e.g., DFT-based chemical shift predictions).
- For crystallographic ambiguities, analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) to assess conformational stability .
- Use dynamic NMR experiments to detect rotational barriers in ester/oxazole moieties if signal splitting occurs .
Q. What strategies improve regioselectivity in the synthesis of chloro-substituted oxazole derivatives?
- Design :
- Introduce directing groups (e.g., electron-withdrawing substituents) to favor chlorination at position 4.
- Optimize electrophilic chlorination conditions (e.g., Cl₂/NCS in non-polar solvents) to minimize side reactions.
- Monitor intermediates via LC-MS to isolate desired regioisomers early in the workflow .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives for biological activity studies?
- Workflow :
- Calculate electrostatic potential maps to identify reactive sites for functionalization.
- Perform docking studies with target enzymes (e.g., cytochrome P450) to predict metabolic stability.
- Validate predictions with in vitro assays, prioritizing derivatives with optimal logP and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
